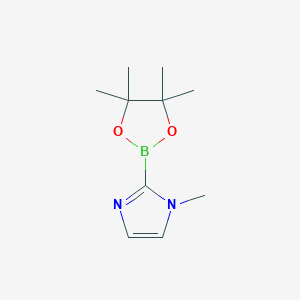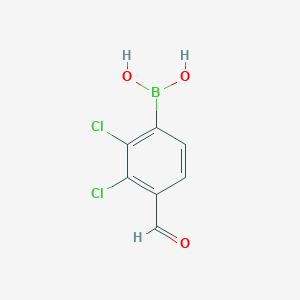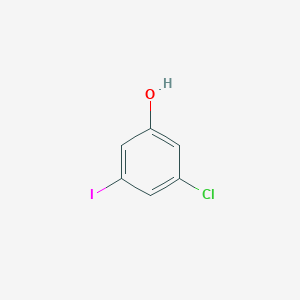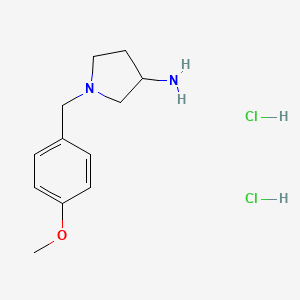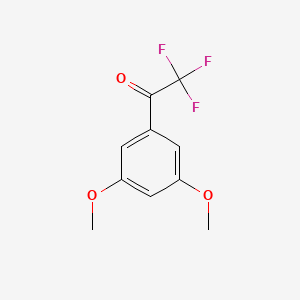
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone (DMPTFE) is a synthetic compound that has been studied for its potential applications in scientific research. DMPTFE is a heterocyclic compound that is composed of a phenyl ring and two methoxy groups attached to a trifluoroethanone moiety. This compound has attracted a lot of attention due to its unique properties, such as its ability to act as an inhibitor of enzymes, as an antioxidant, and as a potential therapeutic agent.
Scientific Research Applications
Pharmaceutical Applications
- Cholinesterase Inhibitor for Alzheimer's : Zifrosilone, a derivative of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, has been studied as a cholinesterase inhibitor for the treatment of Alzheimer's disease (Wolf, 2008).
- Antibacterial and Antifungal Properties : Compounds derived from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown promising antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).
Material Science and Chemistry
- Photophysical Studies : Studies on 1,2-Diarylethenes, including compounds similar to 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone, have been conducted to understand their absorption and fluorescence properties in different solvents (Singh & Kanvah, 2001).
- Polymerization and Chemical Reactions : The polymerization reactions of derivatives like 2-(2,4-Dimethoxyphenyl)-4-methylene-1,3-dioxolane have been explored, highlighting the versatility of these compounds in creating new polymeric materials (장원철, 배장순, & 공명선, 1999).
Corrosion Inhibition
- Mild Steel Protection : Spirocyclopropane derivatives, including those with dimethoxyphenyl components, have been studied for their ability to inhibit corrosion in mild steel, highlighting their potential in industrial applications (Chafiq et al., 2020).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKIKFLHBUJBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



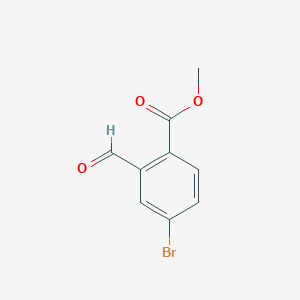
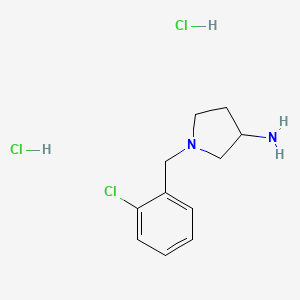
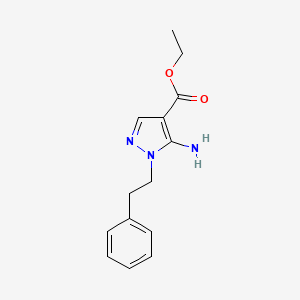
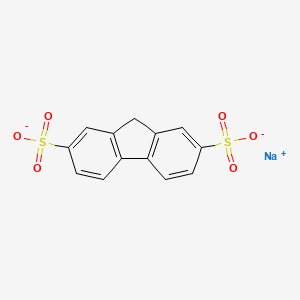
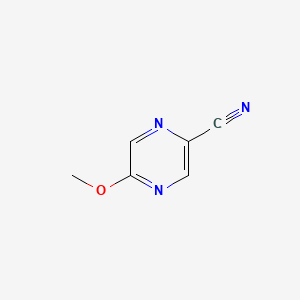

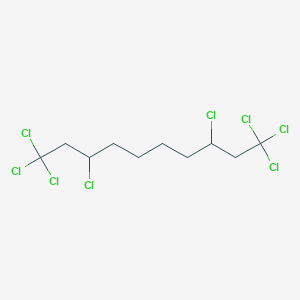


![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)
